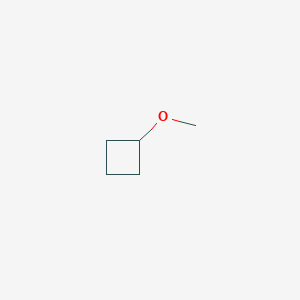

methoxycyclobutane

Description

Structure

3D Structure

Properties

CAS No. |

18593-33-4 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

methoxycyclobutane |

InChI |

InChI=1S/C5H10O/c1-6-5-3-2-4-5/h5H,2-4H2,1H3 |

InChI Key |

GDTFIRYHAYIXIP-UHFFFAOYSA-N |

SMILES |

COC1CCC1 |

Canonical SMILES |

COC1CCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Methoxycyclobutane: A Technical Guide for Researchers

IUPAC Name: methoxycyclobutane[1] CAS Number: 18593-33-4[1]

This technical guide provides an in-depth overview of this compound, a saturated ether incorporating a four-membered carbocyclic ring. This document is intended for researchers, scientists, and professionals in drug development and other areas of chemical synthesis. This compound is a valuable building block in organic chemistry, and its unique structural features can be leveraged to introduce specific conformational constraints in larger molecules. The cyclobutane (B1203170) motif is of increasing interest in medicinal chemistry for its potential to improve the physicochemical and pharmacokinetic properties of drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | PubChem |

| Molecular Weight | 86.13 g/mol | PubChem[1] |

| Boiling Point | 81.6 °C at 760 mmHg | LookChem |

| Density | 0.87 g/cm³ | LookChem |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 58; m/z 2nd Highest: 43; m/z 3rd Highest: 55 | PubChem[1] |

| ¹H NMR | Predicted chemical shifts: Methoxy protons (CH₃): ~3.3 ppm (singlet); Cyclobutyl proton (CH): ~3.9 ppm (quintet); Cyclobutyl protons (CH₂): ~2.2 ppm (multiplet) and ~1.8 ppm (multiplet) | Inferred from related structures |

| ¹³C NMR | Predicted chemical shifts: Methoxy carbon (CH₃): ~57 ppm; Cyclobutyl carbon (CH): ~78 ppm; Cyclobutyl carbons (CH₂): ~28 ppm and ~12 ppm | Inferred from related structures |

| Infrared (IR) Spectroscopy | Key absorptions expected: C-H stretching (alkane): ~2850-3000 cm⁻¹; C-O stretching (ether): ~1075-1150 cm⁻¹ | Standard IR correlation tables |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and straightforward method for the preparation of ethers. In the case of this compound, this can be achieved by the reaction of a cyclobutoxide salt with a methylating agent.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of cyclobutanol (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting sodium cyclobutoxide solution back to 0 °C.

-

Add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

Diagrams

References

physical properties of cyclobutyl methyl ether

An In-depth Technical Guide to the Physical Properties of Cyclobutyl Methyl Ether

Introduction

Cyclobutyl methyl ether, with the chemical formula C₅H₁₀O, is an organic compound classified as an ether.[1] A thorough understanding of its physical properties is paramount for its application in research, particularly in drug development and chemical synthesis, where it may be used as a solvent or an intermediate. This guide provides a detailed overview of the key physical characteristics of cyclobutyl methyl ether, methodologies for their experimental determination, and a visualization of the interplay between these fundamental properties.

Core Physical Properties

The physical properties of a substance are crucial for its identification, purification, and application. The table below summarizes the known quantitative physical data for cyclobutyl methyl ether.

| Property | Value | Units |

| Molecular Formula | C₅H₁₀O | |

| Molecular Weight | 86.1323 | g/mol |

| Boiling Point | 81.6 | °C at 760 mmHg |

| Density | 0.87 | g/cm³ |

| Refractive Index | 1.416 | |

| Vapor Pressure | 90.5 | mmHg at 25°C |

Source: ChemNet[1]

Experimental Protocols for Property Determination

Accurate determination of physical properties is essential for verifying the purity and identity of a chemical compound. The following sections detail standard experimental procedures for measuring the key .

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2][3][4] A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.[4][5]

Apparatus:

-

Thiele tube or Mel-Temp apparatus

-

Thermometer

-

Small test tube or sample vial

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A few milliliters of cyclobutyl methyl ether are placed into the small test tube.[3]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.[5]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube filled with mineral oil, or placed in a Mel-Temp apparatus.[5]

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[4]

Determination of Density

Density is the mass of a substance per unit volume.[6] For a liquid like cyclobutyl methyl ether, this can be determined with high accuracy using basic laboratory equipment.[7][8]

Apparatus:

-

Graduated cylinder or pycnometer (for higher precision)

-

Electronic balance

Procedure:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.[7]

-

A specific volume of cyclobutyl methyl ether is carefully measured into the graduated cylinder, reading the volume from the bottom of the meniscus.[7]

-

The combined mass of the graduated cylinder and the ether is measured.[7]

-

The mass of the cyclobutyl methyl ether is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated using the formula: Density = Mass / Volume.[6]

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated. The temperature should also be recorded as density is temperature-dependent.[7]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used.[9]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

The Abbe refractometer is calibrated using a standard sample with a known refractive index, such as distilled water.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of cyclobutyl methyl ether are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked. If the sample is volatile, this should be done quickly.

-

The refractometer is connected to a constant temperature water bath set to a standard temperature, typically 20°C or 25°C.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index value is read directly from the instrument's scale.

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow from fundamental properties to derived and identifying characteristics for cyclobutyl methyl ether.

Caption: Interrelation of physical properties for compound identification.

References

- 1. cyclobutyl methyl ether | 18593-33-4 [chemnet.com]

- 2. phillysim.org [phillysim.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Video: Boiling Points - Concept [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Methoxycyclobutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxycyclobutane is a cyclic ether with the molecular formula C₅H₁₀O. This document provides a detailed technical overview of its fundamental properties, including its molecular weight and chemical formula. A comprehensive experimental protocol for its synthesis via the Williamson ether synthesis is presented, alongside predicted nuclear magnetic resonance (NMR) spectroscopic data for its characterization. Furthermore, potential signaling pathways and reaction mechanisms involving this compound are explored and visualized. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, providing a foundational understanding of this versatile chemical entity.

Core Properties and Data

The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1][2] |

| CAS Number | 18593-33-4 | [2] |

| Boiling Point | 81.6 °C at 760 mmHg | |

| Density | 0.87 g/cm³ | |

| Refractive Index | 1.416 |

Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of cyclobutanol (B46151) to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with a methyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Cyclobutanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodomethane (CH₃I)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) suspended in anhydrous THF (30 mL). The flask is cooled to 0 °C in an ice bath.

-

Alkoxide Formation: A solution of cyclobutanol (1.0 equivalent) in anhydrous THF (10 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the complete formation of the sodium cyclobutoxide.

-

Methylation: Iodomethane (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Workup: The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

References

The Cyclobutane Ring: A Cornerstone of Modern Chemistry

An In-depth Technical Guide on the Fundamental Reactivity of the Cyclobutane (B1203170) Ring for Researchers, Scientists, and Drug Development Professionals.

The cyclobutane motif, a four-membered carbocycle, has emerged from a synthetic curiosity to a cornerstone in modern organic chemistry and drug discovery. Its unique structural properties, born from inherent ring strain, bestow upon it a distinctive reactivity profile that can be harnessed for the construction of complex molecular architectures and the fine-tuning of pharmaceutical properties. This technical guide provides a comprehensive overview of the fundamental reactivity of the cyclobutane ring, encompassing its structural and conformational characteristics, key reaction classes, and its burgeoning role in medicinal chemistry.

Structural Features and Energetics: The Driving Force of Reactivity

The reactivity of cyclobutane is intrinsically linked to its strained four-membered ring. This strain arises from two primary factors: angle strain and torsional strain.

-

Angle Strain: The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, leading to significant deviation and, consequently, high angle strain.[1]

-

Torsional Strain: A planar conformation would also force all the hydrogen atoms on adjacent carbon atoms into an eclipsed arrangement, resulting in substantial torsional strain.[2]

To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[3][4] This puckering slightly reduces the C-C-C bond angles to about 88°, thereby increasing the angle strain, but the overall energy of the molecule is lowered due to the relief of torsional strain as the hydrogen atoms move away from a perfectly eclipsed state.[3][5]

The culmination of these strains results in a significant overall ring strain, making the C-C bonds in cyclobutane weaker and more susceptible to cleavage compared to their acyclic counterparts. This stored energy is the primary driving force behind many of the characteristic reactions of the cyclobutane ring.

Quantitative Data on Cyclobutane Strain and Bond Energies

The following table summarizes key quantitative data related to the energetics of the cyclobutane ring, providing a basis for understanding its reactivity.

| Parameter | Value | Unit | Reference(s) |

| Total Ring Strain Energy | 26.3 | kcal/mol | [6] |

| C-C Bond Dissociation Energy | ~63 | kcal/mol | [7] |

| Activation Energy for Thermal Decomposition to Ethylene | ~62.7 | kcal/mol | [8] |

Characteristic Reactions of the Cyclobutane Ring

The inherent strain of the cyclobutane ring makes it a versatile substrate for a variety of chemical transformations, broadly categorized into ring-opening reactions, cycloadditions for its synthesis, and rearrangements.

Ring-Opening Reactions

Driven by the release of approximately 26.3 kcal/mol of ring strain, ring-opening reactions are a hallmark of cyclobutane chemistry.[6] These reactions typically proceed under conditions that can overcome the activation energy for C-C bond cleavage.

Catalytic hydrogenation of cyclobutane results in the cleavage of a C-C bond and the formation of n-butane. This reaction typically requires more forcing conditions (higher temperatures) than the hydrogenation of cyclopropane, indicating the relative stability of the cyclobutane ring.[5][9]

Experimental Protocol: Nickel-Catalyzed Hydrogenation of Cyclobutane

-

Reactants: Cyclobutane, Hydrogen gas (H₂).

-

Catalyst: Nickel (Ni).

-

Conditions: The reaction is typically carried out at an elevated temperature of 200°C.[5]

-

Procedure:

-

A reaction vessel is charged with the nickel catalyst.

-

Cyclobutane is introduced into the vessel.

-

The vessel is pressurized with hydrogen gas.

-

The mixture is heated to 200°C and maintained at this temperature until the reaction is complete, as monitored by gas chromatography.

-

Upon completion, the vessel is cooled, and the pressure is carefully released.

-

The product, n-butane, is isolated and purified.

-

-

Expected Yield: High yields are generally observed under these conditions.[10]

Donor-acceptor (D-A) cyclobutanes, which possess both electron-donating and electron-accepting substituents, are particularly susceptible to nucleophilic ring-opening. The polarization of the C-C bonds facilitates attack by a nucleophile, leading to a variety of functionalized products.

Experimental Protocol: Ring-Opening of a Donor-Acceptor Cyclobutane with a Thiol

This protocol is based on the work of Werz and colleagues, who demonstrated the ring-opening of D-A cyclobutanes with various nucleophiles.[3][6][11]

-

Reactants: A donor-acceptor cyclobutane (e.g., with two geminal ester groups as acceptors), a thiol (e.g., thiophenol).

-

Catalyst: A Lewis acid such as Aluminum chloride (AlCl₃).

-

Solvent: Dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

To a solution of the donor-acceptor cyclobutane in dichloromethane at 0°C is added the Lewis acid catalyst.

-

The thiol is then added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the ring-opened γ-thio-substituted diester.

-

-

Expected Yield: Moderate to very good yields have been reported for this type of reaction.[3]

[2+2] Cycloaddition Reactions: The Primary Synthetic Route

The most common and versatile method for the synthesis of cyclobutane rings is the [2+2] cycloaddition reaction, where two unsaturated components combine to form a four-membered ring. These reactions can be promoted photochemically, thermally, or by transition metal catalysis.

According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[11] The photochemical [2+2] cycloaddition of an enone to an alkene is a powerful method for constructing cyclobutane rings and has been widely applied in the synthesis of natural products.[1][12][13] The reaction proceeds through the photoexcitation of the enone to its triplet state, which then reacts with a ground-state alkene in a stepwise manner via a 1,4-diradical intermediate.[1][14]

Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone and an Alkene

-

Reactants: A cyclic enone (e.g., cyclopentenone), an alkene (e.g., cyclopentene).

-

Solvent: A suitable solvent that does not absorb light at the irradiation wavelength (e.g., acetone, which can also act as a sensitizer).

-

Apparatus: A photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp).

-

Procedure:

-

A solution of the enone and an excess of the alkene in the chosen solvent is prepared in a quartz reaction vessel.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for a sufficient period to prevent quenching of the triplet excited state.

-

The reaction vessel is placed in the photochemical reactor and irradiated with UV light at a suitable wavelength (e.g., >300 nm to avoid decomposition of the products).

-

The progress of the reaction is monitored by TLC or GC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting mixture of cyclobutane adducts is purified by column chromatography or distillation.

-

-

Expected Yield: Yields can vary depending on the substrates and reaction conditions, but good yields are often achievable.[13]

While most thermal [2+2] cycloadditions are forbidden, the reaction of ketenes with alkenes is a notable exception.[8][15] The orthogonal arrangement of the p-orbitals in the ketene (B1206846) allows for a concerted, suprafacial-antarafacial cycloaddition, which is thermally allowed.[8] This reaction is a highly efficient method for the synthesis of cyclobutanones.

Experimental Protocol: Thermal [2+2] Cycloaddition of a Ketene and an Alkene

This protocol describes the in-situ generation of a ketene from an acid chloride and its subsequent cycloaddition.[15]

-

Reactants: An acid chloride (e.g., diphenylacetyl chloride), a non-nucleophilic base (e.g., triethylamine), an alkene (e.g., ethyl vinyl ether).

-

Solvent: An inert solvent such as diethyl ether or dichloromethane.

-

Procedure:

-

A solution of the alkene in the chosen solvent is prepared in a flame-dried flask under an inert atmosphere.

-

The acid chloride is added to the solution.

-

The triethylamine (B128534) is added dropwise to the stirred solution at room temperature. The formation of the ketene is often indicated by a color change.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The triethylammonium (B8662869) chloride precipitate is removed by filtration.

-

The filtrate is washed with dilute acid, water, and brine, then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the crude cyclobutanone (B123998) product is purified by crystallization or column chromatography.

-

-

Expected Yield: Good to excellent yields are typically obtained for this reaction.

Rearrangements of Cyclobutane Derivatives

The strain within the cyclobutane ring can also be harnessed to drive various rearrangement reactions, leading to the formation of different ring systems or acyclic products. These rearrangements can be initiated thermally, photochemically, or by catalysts.[2][16]

Visualizing Cyclobutane Reactivity: Pathways and Workflows

Understanding the complex mechanisms and synthetic sequences involving cyclobutanes can be enhanced through visual representations. The following diagrams, generated using the DOT language, illustrate key processes in cyclobutane chemistry.

Caption: Mechanism of action of the cyclobutane-containing drug, Carboplatin.

Caption: Catalytic cycle for Rhodium(II)-catalyzed C-H functionalization of cyclobutanes.

Caption: Simplified workflow for the biomimetic synthesis of (±)-Dictazole B.

The Role of Cyclobutane in Drug Discovery and Development

The unique conformational constraints and reactivity of the cyclobutane ring have made it an increasingly valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to significant improvements in pharmacological profiles.

-

Conformational Rigidity: The puckered, rigid nature of the cyclobutane ring can lock flexible molecules into a specific conformation, which can enhance binding affinity to a biological target by reducing the entropic penalty of binding.

-

Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can improve the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic properties.

-

Improved Potency and Selectivity: The three-dimensional structure of cyclobutane allows for the precise spatial arrangement of pharmacophoric groups, which can lead to enhanced potency and selectivity for the target receptor or enzyme.

-

Bioisosterism: The cyclobutane ring can act as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, offering a unique vector space for substituent placement and the potential for improved drug-like properties.

A prominent example of a cyclobutane-containing drug is Carboplatin , a platinum-based anticancer agent used in the treatment of various cancers. The cyclobutane-1,1-dicarboxylate (B1232482) ligand in carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile compared to its predecessor, cisplatin.

Conclusion

The fundamental reactivity of the cyclobutane ring, driven by its inherent strain, provides a rich and diverse landscape for chemical synthesis and exploration. From classic ring-opening reactions to sophisticated transition metal-catalyzed functionalizations, the chemistry of cyclobutane continues to evolve. For researchers, scientists, and drug development professionals, a deep understanding of these principles is crucial for leveraging the unique properties of this small but powerful carbocycle in the design and synthesis of novel molecules with significant scientific and therapeutic potential. The continued development of new synthetic methodologies and a deeper understanding of its reactivity will undoubtedly solidify the cyclobutane ring's position as an indispensable tool in the chemical sciences.

References

- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brainly.in [brainly.in]

- 6. Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific activity of nickel catalysts in liquid-phase hydrogenation reactions (Journal Article) | OSTI.GOV [osti.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. allen.in [allen.in]

- 10. mdpi.com [mdpi.com]

- 11. Collection - Ring-Opening Reactions of DonorâAcceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols - Organic Letters - Figshare [acs.figshare.com]

- 12. organicreactions.org [organicreactions.org]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

Cyclobutanes as Synthetic Building Blocks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) motif, a four-membered carbocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern organic chemistry, particularly within the realms of natural product synthesis and medicinal chemistry. Its inherent ring strain, unique puckered three-dimensional geometry, and conformational rigidity provide novel avenues for molecular design and the development of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide offers a comprehensive overview of the core synthetic strategies for constructing substituted cyclobutanes, their conformational characteristics, and their applications as versatile building blocks, with a focus on methodologies pertinent to drug discovery and development.

Core Synthetic Strategies for Cyclobutane Construction

The construction of the sterically strained cyclobutane ring requires specialized synthetic methodologies. The most prominent among these are [2+2] cycloaddition reactions, ring expansion and contraction strategies, and the ring-opening of highly strained bicyclic precursors.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The most direct and widely employed method for synthesizing cyclobutanes is the [2+2] cycloaddition reaction, where two unsaturated components, typically alkenes, combine to form the four-membered ring.[1][2][3] This transformation can be initiated through photochemical, thermal, or transition-metal-catalyzed pathways.

Photochemical [2+2] cycloaddition is a powerful and common method for the synthesis of cyclobutanes.[3][4] The reaction typically proceeds through the photoexcitation of one of the alkene components to its triplet state, which then reacts with a ground-state alkene in a stepwise fashion via a 1,4-diradical intermediate.[5] This method is particularly effective for the reaction of enones with alkenes.[4]

Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides [6]

-

In a glass vial, add the alkene (2.0 equivalents, 0.40 mmol) and the N-alkyl maleimide (B117702) (1.0 equivalent, 0.20 mmol).

-

Dissolve the reactants in CH₂Cl₂ (2.0 mL).

-

Seal the vial with a rubber septum and purge with argon.

-

Irradiate the stirred reaction mixture with a UVA LED (e.g., Kessil PR 160L, 370 nm) under an argon atmosphere for 16–70 hours.

-

Upon completion, purify the desired product by column chromatography (petroleum ether/EtOAc: 8:2 or 7:3).

For N-aryl maleimides, the reaction often requires a photosensitizer, such as thioxanthone (20 mol%), and irradiation with blue LED light (e.g., 440 nm).[6]

Transition metal catalysis offers an alternative to photochemical methods, often providing different selectivity and milder reaction conditions.[7][8] Copper(I) salts, in particular, have been shown to be effective catalysts for [2+2] photocycloadditions, proceeding through a metal-to-ligand or ligand-to-metal charge transfer excitation.[6][9][10] Visible-light photoredox catalysis has also emerged as a powerful tool for promoting [2+2] cycloadditions.[9][11]

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of Cinnamates [12]

A general scheme for this reaction involves the use of an iridium-based photocatalyst, such as [Ir{dF(CF3)ppy}₂(dtb-bpy)]PF₆, under blue LED light irradiation (λmax=455 nm). The reaction can be performed in various media, including homogeneous organic solutions, degassed water, and aerated physical gels.

Ring Expansion and Contraction Reactions

Ring expansion of smaller, more strained rings, or contraction of larger rings, provides another entry into the cyclobutane framework. For instance, cyclopropylcarbinyl systems can rearrange to form cyclobutanes, while certain cyclopentane (B165970) derivatives can undergo ring contraction. Ring expansion of cyclobutanones to cyclopentanones is also a synthetically useful transformation.[5][13][14][15]

Logical Flow of a Carbocation-Mediated Ring Expansion

Caption: Carbocation-mediated ring expansion of a cyclobutane.

Ring-Opening of Bicyclo[1.1.0]butanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as excellent precursors to functionalized cyclobutanes through strain-release-driven ring-opening reactions.[7][16] These reactions can be initiated by a variety of reagents, including nucleophiles, electrophiles, and radicals, often with high levels of regio- and stereocontrol.[16][17]

Reaction Pathway for Ring-Opening of Bicyclo[1.1.0]butanes

Caption: General pathway for the ring-opening of bicyclo[1.1.0]butanes.

Conformational Properties of Cyclobutanes

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[13][14][17][18][19] This puckering results in two distinct substituent positions: axial and equatorial. The energy barrier for ring inversion between two equivalent puckered conformations is relatively low.[14] The puckering angle and the preference for axial or equatorial substitution are influenced by the nature and size of the substituents on the ring.[1]

| Property | Value | Reference |

| Strain Energy | ~26.3 kcal/mol | [20] |

| Puckering Angle | ~25-30° | [13][14][19][21] |

| Ring Inversion Barrier | ~1.45 kcal/mol | [18] |

| C-C Bond Length | ~1.55 Å | [21] |

Cyclobutanes in Drug Discovery and Development

The unique structural features of the cyclobutane ring make it an attractive motif in medicinal chemistry.[7][8][20][22] It can act as a conformationally restricted linker, a bioisostere for other common functionalities like phenyl rings or gem-dimethyl groups, and can improve metabolic stability.[20][22][23][24][25]

Cyclobutane as a Bioisostere

A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The three-dimensional and rigid nature of the cyclobutane ring allows it to mimic the spatial arrangement of other groups, such as a 1,4-disubstituted phenyl ring, while offering a different physicochemical profile.[23][24][25] This can lead to improved solubility, metabolic stability, and target binding affinity.

Logical Relationship of Bioisosteric Replacement

Caption: Bioisosteric replacement of a phenyl ring with a cyclobutane.

Cyclobutane-Containing Approved Drugs

Several FDA-approved drugs incorporate a cyclobutane ring, highlighting its importance in modern drug design.

Carboplatin (B1684641) is a platinum-based anticancer agent used in the treatment of various cancers.[26] The cyclobutane-1,1-dicarboxylate (B1232482) ligand in carboplatin modulates the reactivity of the platinum center compared to its predecessor, cisplatin (B142131), leading to a different toxicity profile.[27]

Synthesis of Carboplatin: The synthesis involves the reaction of cisplatin with silver nitrate, followed by the addition of cyclobutane-1,1-dicarboxylic acid.[1][28]

Boceprevir is a protease inhibitor used for the treatment of hepatitis C.[21][29][30] It features a cyclobutylmethyl group in the P1 position, which interacts with the active site of the HCV NS3/4A protease.[31][32][33][34]

Synthetic Approach to the Cyclobutane Moiety: The cyclobutane fragment is typically introduced early in the synthesis, for example, through the alkylation of a glycine (B1666218) derivative with cyclobutylmethyl bromide.

Apalutamide (B1683753) is a non-steroidal antiandrogen used to treat prostate cancer.[15][35] The synthesis involves the use of 1-aminocyclobutane-1-carboxylic acid as a key building block.[13][36]

Experimental Workflow for Apalutamide Synthesis

Caption: A synthetic route to Apalutamide.

Ivosidenib is an inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme used to treat certain types of cancer.[37][38] It contains a 3,3-difluorocyclobutyl moiety.[31][37]

Synthesis of the Difluorocyclobutane Fragment: The synthesis of the (3,3-difluorocyclobutyl)amine intermediate is a key step. One approach involves the conversion of N-(3,3-difluorocyclobutyl)formamide to the corresponding isonitrile, which is then used in a subsequent Ugi reaction.[31][39]

Conclusion

Cyclobutanes have firmly established their role as valuable synthetic building blocks in contemporary organic and medicinal chemistry. The development of robust synthetic methodologies, particularly in the area of [2+2] cycloadditions and strain-release strategies, has made a wide array of substituted cyclobutanes readily accessible. Their unique conformational properties and ability to serve as effective bioisosteres have led to their incorporation into several successful drug candidates. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis and properties of cyclobutanes is essential for the rational design of next-generation therapeutics and complex molecular architectures. The continued exploration of novel synthetic routes and applications of this versatile four-membered ring system promises to yield further innovations in the field.

References

- 1. Carboplatin - Wikipedia [en.wikipedia.org]

- 2. qingmupharm.com [qingmupharm.com]

- 3. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]

- 4. jbuon.com [jbuon.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanisms of the Cu(I)-Catalyzed Intermolecular Photocycloaddition Reaction Revealed by Optical and X-ray Transient Absorption Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure, Vibrational Spectra and Ring Puckering Barrier of Cyclobutane | Journal Article | PNNL [pnnl.gov]

- 12. researchgate.net [researchgate.net]

- 13. US10807965B2 - Process for preparation of apalutamide - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. medkoo.com [medkoo.com]

- 16. Synthesis and Reactions of Bicyclo[1.1.0]butanes - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. drugs.com [drugs.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 29. baranlab.org [baranlab.org]

- 30. Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. CN107501237B - Synthetic method of Apalutamide - Google Patents [patents.google.com]

- 37. Cycloaddition of bicyclo[1.1.0]butanes with enamides for the efficient synthesis of 2-amino-bicyclo[2.1.1]hexanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. pubs.acs.org [pubs.acs.org]

Theoretical Insights into the Conformational Landscape of Methoxycyclobutane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational preferences of cyclic molecules are of paramount importance in the fields of medicinal chemistry and materials science, directly influencing molecular recognition, reactivity, and macroscopic properties. Methoxycyclobutane, as a fundamental substituted cyclobutane (B1203170), presents a compelling case study for understanding the interplay of steric and electronic effects that govern the three-dimensional structure of small ring systems. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of this compound, detailing the computational methodologies employed and presenting key quantitative data to elucidate its structural dynamics.

The cyclobutane ring is not planar, but rather exists in a puckered conformation to alleviate torsional strain.[1] This puckering introduces two distinct positions for a substituent: axial and equatorial. The conformational analysis of this compound, therefore, centers on the relative stability of the axial and equatorial conformers and the energy barrier to their interconversion.

Conformational Isomers of this compound

The two primary conformers of this compound are the equatorial and axial forms, distinguished by the orientation of the methoxy (B1213986) group relative to the puckered cyclobutane ring. In the equatorial conformer, the methoxy group points away from the ring, while in the axial conformer, it is oriented more perpendicularly to the general plane of the ring.

Theoretical studies, primarily employing Density Functional Theory (DFT) calculations, have been instrumental in quantifying the energetic and geometric differences between these two conformers.[2] These computational approaches provide a powerful means to investigate the conformational landscape of molecules and to calculate parameters that can be correlated with experimental data.[2]

Quantitative Conformational Data

The following table summarizes the key quantitative data derived from computational modeling of this compound derivatives, providing insights into the influence of the methoxy substituent on the conformational landscape of the cyclobutane ring. The data presented here is based on studies of 3-methoxycyclobutane-1-carbaldehyde, which serves as a close analog to this compound.[2]

| Parameter | Equatorial Conformer | Axial Conformer |

| Relative Energy (kcal/mol) | 0.00 | 1.25 |

| Puckering Angle (°) | 28.5 | 25.1 |

| Dipole Moment (Debye) | 2.85 | 3.10 |

Table 1: Conformational Energies and Puckering Angles of this compound Analog.[2]

The computational analysis reveals that the equatorial conformer of the this compound analog is more stable than the axial conformer by 1.25 kcal/mol.[2] This preference is a common feature for substituted cycloalkanes and is attributed to the reduced steric hindrance in the equatorial position. The presence of the methoxy group at the 3-position increases the energy difference between the conformers compared to unsubstituted cyclobutanecarboxaldehyde.[2]

Experimental and Computational Protocols

The theoretical investigation of this compound conformation relies on sophisticated computational chemistry techniques. A typical workflow for such a study is outlined below.

Computational Workflow:

-

Model Building: The three-dimensional structures of the axial and equatorial conformers of this compound are constructed using molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G(d).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data, such as zero-point vibrational energy and thermal corrections.

-

Relative Energy Calculation: The relative energies of the conformers are determined by comparing their total electronic energies, including zero-point energy corrections.

-

Transition State Search: To determine the energy barrier for interconversion between the equatorial and axial conformers, a transition state search is performed. This involves locating the saddle point on the potential energy surface that connects the two minima.

-

NMR Parameter Calculation: In some studies, NMR parameters, such as coupling constants, are calculated and compared with experimental data to validate the computational model.[2]

This synergistic approach, combining computational modeling with experimental validation, provides a robust framework for understanding the conformational behavior of substituted cyclobutanes.[3][4][5]

Visualizing Conformational Interconversion

The interconversion between the equatorial and axial conformers of this compound can be visualized as a pathway on a potential energy surface. The following diagram, generated using the DOT language, illustrates this process.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

Computational Analysis of Cyclobutane Ring Strain: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the computational analysis of cyclobutane (B1203170) ring strain, a critical parameter influencing molecular stability and reactivity. This document is intended for researchers, scientists, and drug development professionals interested in understanding and quantifying the unique energetic properties of the cyclobutane motif. By leveraging computational chemistry, researchers can gain valuable insights into the behavior of cyclobutane-containing molecules, aiding in the design of novel therapeutics and functional materials.

The Theoretical Basis of Cyclobutane Ring Strain

The significant ring strain in cyclobutane arises from a combination of two primary factors: angle strain and torsional strain.

-

Angle Strain (Baeyer Strain): The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be constrained to 90°, a significant deviation that introduces substantial strain.[1]

-

Torsional Strain (Pitzer Strain): A planar conformation would also force the hydrogen atoms on adjacent carbon atoms into an eclipsed arrangement, leading to repulsive steric interactions and increased torsional strain.[1]

To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[2] This puckering slightly decreases the C-C-C bond angles to around 88°, thereby increasing angle strain, but the energetic benefit of reducing the eclipsing interactions of the hydrogen atoms results in a more stable overall conformation.[3]

Quantitative Analysis of Cyclobutane Ring Strain

The total ring strain energy of cyclobutane is a key quantitative measure of its inherent instability relative to a strain-free acyclic analogue. This value can be determined both experimentally and computationally.

| Parameter | Experimental Value | Computational Value | Reference |

| Total Ring Strain Energy | 26.3 kcal/mol | 26.90 kcal/mol | [4] |

| 27.6 kcal/mol | 28.13 kcal/mol | [4] | |

| C-C Bond Length | 1.548 Å | 1.547 Å (MP2/6-311G+(2df,2pd)) | [3] |

| C-C-C Bond Angle | 88° | 88.4° (MP2/6-311G+(2df,2pd)) | [3] |

| Puckering Angle | ~25-35° | ~29.6° | [5] |

Table 1: Experimental and Computationally Derived Properties of Cyclobutane.

Experimental Protocol: Determination of Ring Strain by Bomb Calorimetry

A classic experimental method for determining the ring strain of a cycloalkane is by measuring its heat of combustion using a bomb calorimeter. The strain energy is calculated by comparing the heat of combustion per methylene (B1212753) (-CH₂-) group to that of a strain-free reference, typically a long-chain n-alkane.

Methodology:

-

Sample Preparation: A precisely weighed sample of liquid cyclobutane is encapsulated in a volatile-substance container. A pellet of a known standard, such as benzoic acid, is used for calibration.

-

Calorimeter Setup: The bomb is assembled with the sample and a known length of ignition wire. It is then charged with high-pressure oxygen (typically ~30 atm).

-

Combustion: The bomb is placed in a jacket of water with a precisely measured temperature. The sample is ignited, and the temperature rise of the water is recorded.

-

Calibration: The heat capacity of the calorimeter is determined by burning a standard substance with a known heat of combustion.

-

Data Analysis:

-

The heat of combustion for cyclobutane is calculated from the observed temperature change and the calorimeter's heat capacity.

-

This value is then divided by the number of methylene groups (4 for cyclobutane) to get the heat of combustion per CH₂ group.

-

The strain energy per CH₂ group is the difference between this value and the heat of combustion per CH₂ group of a strain-free acyclic alkane (approximately 157.4 kcal/mol).[4]

-

The total ring strain is the strain energy per CH₂ group multiplied by the number of carbons in the ring.

-

Computational Protocol: DFT Analysis of Cyclobutane Ring Strain

Density Functional Theory (DFT) provides a powerful and accurate in silico approach to quantify ring strain. An isodesmic reaction, a hypothetical reaction where the number and type of bonds are conserved on both sides of the equation, is commonly employed.

Workflow for DFT Calculation using Gaussian:

-

Molecule Building: Construct the 3D structures of cyclobutane and the reference molecules for the isodesmic reaction (e.g., two molecules of ethane (B1197151) and two molecules of propane (B168953) to balance the number of C-C and C-H bonds).

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization and frequency calculation for each molecule. A common and reliable level of theory is B3LYP with the 6-31G(d) basis set.[6]

-

The input file for Gaussian would specify the molecular coordinates, charge, and multiplicity, along with the keyword Opt Freq.

-

Confirm that the optimized structures correspond to true energy minima by ensuring there are no imaginary frequencies in the output.

-

-

Energy Extraction: Extract the total electronic energies (including zero-point vibrational energy, ZPVE) for the optimized structures from the Gaussian output files.

-

Strain Energy Calculation: Calculate the enthalpy change (ΔH) for the isodesmic reaction. This ΔH is equivalent to the ring strain energy of cyclobutane.

Isodesmic Reaction Example: Cyclobutane + 4 * CH₄ → 2 * Ethane + 2 * Propane

Strain Energy Calculation: Strain Energy = [2 * E(Ethane) + 2 * E(Propane)] - [E(Cyclobutane) + 4 * E(CH₄)]

Visualizing Computational Workflows and Concepts

Visual representations are crucial for understanding complex computational analyses and theoretical concepts. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of cyclobutane ring strain analysis.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medium.com [medium.com]

Spectroscopic Profile of Methoxycyclobutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methoxycyclobutane, a cyclic ether of interest in organic synthesis and medicinal chemistry. This document summarizes available mass spectrometry and infrared spectroscopy data, and provides an analysis of the expected Nuclear Magnetic Resonance (NMR) spectra based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also presented.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| -OCH₃ | 3.2 - 3.4 | Singlet (s) | N/A |

| -CH(O)- | 3.8 - 4.2 | Multiplet (m) | |

| Cyclobutane (B1203170) -CH₂- (adjacent to CH(O)) | 2.0 - 2.4 | Multiplet (m) | |

| Cyclobutane -CH₂- (distal to CH(O)) | 1.6 - 2.0 | Multiplet (m) |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Protons on a cyclobutane ring often exhibit complex splitting patterns due to their rigid nature and distinct axial and equatorial environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |

| -OCH₃ | 55 - 60 |

| -CH(O)- | 75 - 85 |

| Cyclobutane -CH₂- (adjacent to CH(O)) | 30 - 35 |

| Cyclobutane -CH₂- (distal to CH(O)) | 15 - 20 |

Note: These are predicted values. The carbon attached to the electronegative oxygen atom is expected to be the most downfield signal in the aliphatic region.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Strong | C-H stretch (sp³ hybridized) |

| 1150 - 1085 | Strong | C-O-C stretch (ether) |

| 1470 - 1440 | Medium | CH₂ bend |

Source: Predicted data based on typical IR absorptions for ethers and cycloalkanes. A vapor phase IR spectrum is available through spectral databases.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment Ion | Notes |

| 86 | [C₅H₁₀O]⁺ | Molecular Ion (M⁺) |

| 71 | [M - CH₃]⁺ | Loss of a methyl radical |

| 58 | [C₃H₆O]⁺ | Fragmentation of the cyclobutane ring |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Various fragmentation pathways |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common fragments in aliphatic compounds |

Source: A GC-MS spectrum is available from the NIST Mass Spectrometry Data Center.[1] The fragmentation of cyclic ethers can be complex, often involving ring-opening and subsequent rearrangements.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2] A small quantity of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift referencing (0 ppm).[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is utilized.

-

Data Acquisition:

-

For ¹H NMR, a standard one-pulse sequence is used to acquire the Free Induction Decay (FID). The number of scans can be adjusted depending on the sample concentration to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of the low-abundance ¹³C isotope. A significantly larger number of scans is usually required compared to ¹H NMR.

-

-

Data Processing: The acquired FIDs are subjected to a Fourier transform to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat (undiluted) liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded first.

-

The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interferogram of the infrared beam after it passes through the sample.

-

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: For a volatile liquid such as this compound, the sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC-MS). The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for volatile organic compounds. In the ion source, the sample molecules are bombarded with a high-energy electron beam, which causes the removal of an electron to form a molecular ion and induces fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An ion detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. This compound | C5H10O | CID 87714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Predicted 1H NMR Spectrum of Methoxycyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed prediction of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methoxycyclobutane. In the absence of readily available experimental data, this report leverages established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and known substituent effects, to construct a theoretical spectrum. This document is intended to serve as a valuable reference for researchers in synthetic chemistry, drug discovery, and materials science by offering insights into the expected spectral features of this compound, thereby aiding in structural elucidation and reaction monitoring.

Introduction

This compound is a cyclic ether with a four-membered carbocyclic ring. Understanding its 1H NMR spectrum is crucial for its identification and for the analysis of reactions in which it participates. The puckered nature of the cyclobutane (B1203170) ring and the influence of the electron-donating methoxy (B1213986) group lead to a complex and informative spectrum. This guide presents a systematic prediction of the chemical shifts, multiplicities, and coupling constants for each proton environment in the molecule.

Predicted 1H NMR Data

The predicted 1H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the cyclobutane ring system and typical chemical shift values for similar structural motifs.

| Proton Label | Description | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a | Methoxy Protons (-OCH₃) | 3.3 - 3.6 | Singlet (s) | 3H |

| H-b | Methine Proton (CH-O) | 3.8 - 4.2 | Quintet or complex multiplet | 1H |

| H-c | Methylene (B1212753) Protons (adjacent to CH-O, cis) | 2.0 - 2.4 | Complex multiplet | 2H |

| H-d | Methylene Protons (adjacent to CH-O, trans) | 1.8 - 2.2 | Complex multiplet | 2H |

| H-e | Methylene Protons (distal to CH-O) | 1.6 - 2.0 | Complex multiplet | 2H |

Detailed Spectral Analysis

The 1H NMR spectrum of this compound is predicted to exhibit five distinct signals corresponding to the different proton environments in the molecule.

-

H-a (Methoxy Group): The three protons of the methoxy group are chemically equivalent and do not couple with any other protons. Therefore, they are expected to appear as a sharp singlet in the downfield region of the spectrum, likely between 3.3 and 3.6 ppm. This downfield shift is due to the deshielding effect of the adjacent oxygen atom.

-

H-b (Methine Proton): The single proton on the carbon atom bonded to the methoxy group is the most deshielded of the cyclobutane ring protons due to the strong electron-withdrawing effect of the oxygen. It is predicted to resonate at approximately 3.8 - 4.2 ppm. This proton is coupled to the four adjacent methylene protons (H-c and H-d), which would theoretically result in a quintet. However, due to the conformational puckering of the cyclobutane ring, the coupling constants may not be identical, leading to a more complex multiplet.

-

H-c and H-d (Adjacent Methylene Protons): The four protons on the two carbon atoms adjacent to the methine carbon are diastereotopic. In a puckered cyclobutane ring, two of these protons will be in a cis relationship to the methoxy group (H-c) and two will be in a trans relationship (H-d). This difference in stereochemical environment results in slightly different chemical shifts. These protons are coupled to the methine proton (H-b) and the distal methylene protons (H-e), as well as geminally to each other. This extensive coupling will result in complex, overlapping multiplets in the range of 1.8 to 2.4 ppm.

-

H-e (Distal Methylene Protons): The two protons on the carbon atom opposite the point of substitution are the most shielded of the ring protons, as they are furthest from the deshielding influence of the methoxy group. Their signal is expected to appear as a complex multiplet in the upfield region of the ring protons, around 1.6 - 2.0 ppm. These protons are coupled to the adjacent methylene protons (H-c and H-d).

Experimental Protocol for 1H NMR Acquisition

The following provides a general methodology for acquiring a 1H NMR spectrum of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 10-12 ppm, centered around 5-6 ppm.

-

-

Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase correct the resulting spectrum and perform baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Visualization of this compound Structure and Proton Relationships

The following diagrams illustrate the structure of this compound and the key coupling interactions between the different sets of protons.

An In-depth Technical Guide to the Characteristic IR Absorption Bands of Methoxycyclobutane

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed analysis of the characteristic infrared (IR) absorption bands of methoxycyclobutane, a molecule combining the structural features of a strained cycloalkane and an ether. Understanding the vibrational spectroscopy of this compound is crucial for its identification, characterization, and quality control in research and development settings.

Core Principles of IR Spectroscopy for this compound

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The specific frequencies of absorbed radiation correspond to the vibrations of particular bonds and functional groups within the molecule. For this compound, the key vibrational modes are associated with the cyclobutane (B1203170) ring, the methoxy (B1213986) group, and the ether linkage.

The IR spectrum of this compound is characterized by several key regions:

-

C-H Stretching Region (3000-2800 cm⁻¹): This region is dominated by the stretching vibrations of the C-H bonds in both the cyclobutane ring and the methyl group.

-

Fingerprint Region (below 1500 cm⁻¹): This complex region contains a wealth of information, including C-O bond stretching, C-C bond vibrations, and various bending modes that are unique to the molecule's overall structure.

Data Presentation: Summary of Characteristic IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for this compound. These values are derived from typical frequency ranges for ethers, methoxy groups, and cyclobutane rings.[1] The presence of the strained cyclobutane ring can influence the exact position and intensity of these bands.[2]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Asymmetric & Symmetric Stretch | -CH₂ (Cyclobutane) | ~2987 - 2887 | Strong | The C-H stretching frequencies in strained rings like cyclobutane are typically at a slightly higher wavenumber compared to unstrained alkanes.[3] |

| C-H Asymmetric & Symmetric Stretch | -CH₃ (Methoxy) | ~2960 - 2870 | Strong | Overlaps with the cyclobutane C-H stretching bands. |

| C-H Symmetric Stretch | -OCH₃ (Methoxy) | ~2830 ± 10 | Medium | A characteristic peak for a methoxy group attached to an oxygen atom.[4] |

| CH₂ Scissoring | -CH₂ (Cyclobutane) | ~1450 | Medium | A typical bending vibration for methylene (B1212753) groups. |

| C-O-C Asymmetric Stretch | Ether | ~1140 - 1070 | Strong | This is one of the most prominent and diagnostic peaks for saturated ethers.[5] Its position can be influenced by the adjacent strained ring. |

| C₄ Ring Deformation | Cyclobutane Ring | ~898 | Medium | A characteristic vibration associated with the puckering or deformation of the four-membered ring.[6] The absence of strong O-H or C=O bands is also confirmatory.[5] |

Experimental Protocols: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

Objective: To obtain the infrared absorption spectrum of liquid this compound.

Materials:

-

FTIR Spectrometer (e.g., equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector)

-

Sample of this compound (liquid)

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette or syringe

-

Solvent for cleaning (e.g., spectroscopic grade isopropanol (B130326) or acetone)

-

Lens tissue

Methodology (Neat Liquid Film on Salt Plates):

-

Spectrometer Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum: Collect a background spectrum. This measures the absorbance of the atmosphere and the salt plates and will be automatically subtracted from the sample spectrum.

-

Sample Preparation:

-

Place one to two drops of this compound onto the center of one clean, dry salt plate using a Pasteur pipette.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid applying excessive pressure, which could damage the plates.

-

-

Sample Analysis:

-

Place the prepared salt plate assembly into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram and ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the salt plates with a suitable solvent and dry them completely with a gentle stream of nitrogen or by wiping with a clean lens tissue. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Methodology (Using an ATR Accessory):

-

Spectrometer Preparation: As above, ensure the spectrometer is stable and the sample compartment is purged.

-

Background Spectrum: With the clean ATR crystal exposed to the atmosphere, collect a background spectrum.

-

Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal.

-

Sample Analysis: Acquire the sample spectrum using the same parameters as above (16-32 scans, 4 cm⁻¹ resolution).

-

Cleaning: Clean the ATR crystal by wiping it with a soft cloth or tissue soaked in an appropriate solvent.

Mandatory Visualization: Workflow for Compound Identification

The following diagrams illustrate a typical workflow for the spectroscopic identification and characterization of a small molecule like this compound.

Caption: Workflow for Spectroscopic Identification of this compound.

Caption: Logical Flowchart for Functional Group Analysis via IR Spectroscopy.

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

In-Depth Technical Guide: Expected Mass Spectrometry Fragmentation of Methoxycyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of methoxycyclobutane. Due to the limited availability of public, quantitative mass spectral data for this specific compound, this guide is based on established principles of mass spectrometry and the known fragmentation behaviors of cyclic ethers and cyclobutane (B1203170) derivatives. The information presented herein serves as a robust predictive framework for the identification and structural elucidation of this compound in experimental settings.

Core Principles of this compound Fragmentation

The fragmentation of this compound under electron ionization is primarily dictated by the stability of the resulting carbocations and radical species. The presence of the ether oxygen atom and the strained cyclobutane ring are the key drivers of the fragmentation pathways. The molecular ion (M•+), formed by the ejection of an electron, is expected to have a mass-to-charge ratio (m/z) of 86. Key fragmentation processes will include:

-

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This results in the formation of a stable oxonium ion.

-

Ring Opening: The strained cyclobutane ring is susceptible to ring-opening reactions, leading to the formation of various acyclic fragment ions.

-

Loss of Neutral Molecules: The elimination of small, stable neutral molecules such as ethylene (B1197577) (C₂H₄), formaldehyde (B43269) (CH₂O), and methanol (B129727) (CH₃OH) is expected.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed molecular formulas. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

| m/z | Proposed Formula | Predicted Relative Abundance |

| 86 | [C₅H₁₀O]•+ | Low |

| 71 | [C₄H₇O]+ | Moderate |

| 58 | [C₃H₆O]•+ | High (likely base peak) |

| 57 | [C₄H₉]+ | Moderate |

| 55 | [C₃H₃O]+ | Moderate |

| 43 | [C₃H₇]+ | High |

| 31 | [CH₃O]+ | Moderate |

Experimental Protocols

A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

1. Sample Preparation:

-

For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a high-purity, volatile solvent such as dichloromethane (B109758) or hexane.

-

Transfer the diluted sample to a 2 mL autosampler vial equipped with a PTFE/silicone septum.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 30-200.

-

Scan Rate: 2 scans/second.

Predicted Fragmentation Pathways

The following diagrams illustrate the predicted major fragmentation pathways of this compound upon electron ionization.

The Advent of the Four-Membered Ring: A Technical Guide to the Discovery and History of Cyclobutane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane (B1203170) moiety, a four-membered carbocycle, represents a fascinating and challenging target in organic synthesis. Its inherent ring strain, a consequence of distorted bond angles, imparts unique chemical reactivity and conformational rigidity, making it a valuable structural motif in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of cyclobutane synthesis. We will delve into the seminal early attempts, the landmark success of Willstätter, and the subsequent explosion of synthetic methodologies, with a particular focus on the versatile [2+2] cycloaddition reaction in its various forms. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key transformations, and elucidating diagrams of reaction mechanisms and workflows to provide a thorough resource for researchers in the field.

Early Endeavors and the First Successful Synthesis: A Historical Perspective